N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzyl chloride.
Addition of the Cyano Group: The cyano group is typically introduced through a nucleophilic addition reaction using cyanogen bromide or a similar reagent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-5-carboxamide
- N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyano group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and a different spectrum of biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N5O/c16-11-3-1-2-10(14(11)17)12(6-18)20-15(23)9-4-5-13-21-19-8-22(13)7-9/h1-5,7-8,12H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNMLHVYKVTLCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C#N)NC(=O)C2=CN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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